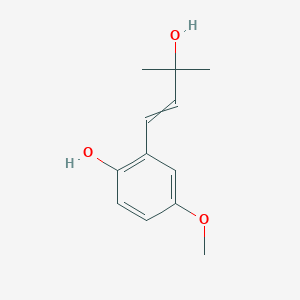
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a methylbutenyl side chain attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Alkylation: The phenol derivative undergoes alkylation with 3-hydroxy-3-methylbut-1-ene under basic conditions to introduce the methylbutenyl side chain.
Methoxylation: The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methylbutenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbut-1-en-1-yl)-4-methoxyphenol.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)-4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Antimicrobial Action: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxy-3-methylbut-1-en-1-yl)phenol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-Methoxyphenol:
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-hydroxyphenol: Contains an additional hydroxy group, which may enhance its antioxidant properties.
Uniqueness
2-(3-Hydroxy-3-methylbut-1-en-1-yl)-4-methoxyphenol is unique due to the combination of its hydroxy, methoxy, and methylbutenyl groups
Eigenschaften
CAS-Nummer |
88252-70-4 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(3-hydroxy-3-methylbut-1-enyl)-4-methoxyphenol |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)7-6-9-8-10(15-3)4-5-11(9)13/h4-8,13-14H,1-3H3 |
InChI-Schlüssel |
FQJHQHSLQXXWOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CC1=C(C=CC(=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
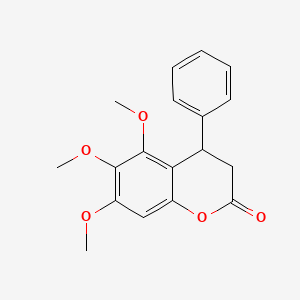
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

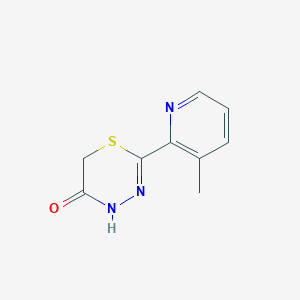
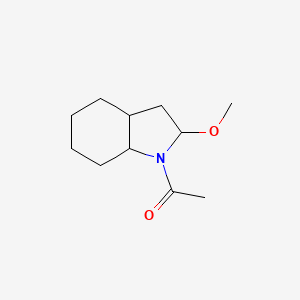
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
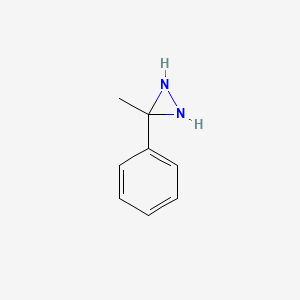
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)

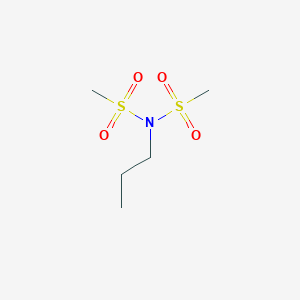
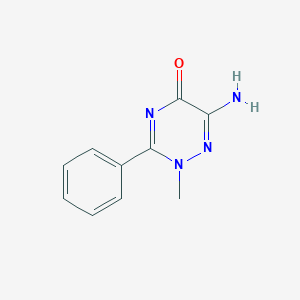
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)

